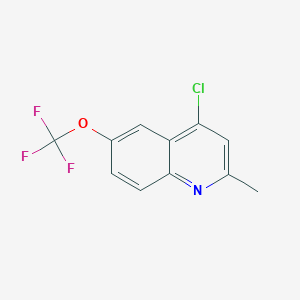

4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline

Descripción general

Descripción

4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a trifluoromethoxy group at the 6-position of the quinoline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline typically involves multi-step processes. One common method is the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-chloro-3-nitrobenzotrifluoride, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Nitration: The starting material, 2-chloro-3-nitrobenzotrifluoride, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Cyclization: The amino compound undergoes cyclization with an appropriate reagent, such as phosphorus oxychloride, to form the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution: Products with different substituents at the 4-position.

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with amine or alcohol groups.

Coupling: Biaryl compounds with extended conjugation.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound plays a significant role as an intermediate in the synthesis of various pharmaceuticals, particularly for anti-cancer and anti-inflammatory agents. Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial and antimalarial properties. Research indicates that compounds similar to 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline have shown efficacy against drug-resistant strains of bacteria and cancer cell lines .

Case Study: Anticancer Activity

A study evaluated the anticancer potential of quinoline derivatives, including this compound, demonstrating significant inhibition of tumor growth in preclinical models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Agricultural Chemicals

Herbicides and Fungicides

this compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its chemical properties enhance crop protection by effectively targeting specific pests and diseases, thereby improving agricultural yield .

Comparison with Other Agrochemicals

| Compound Name | Application Type | Efficacy |

|---|---|---|

| This compound | Herbicide/Fungicide | High efficacy against resistant strains |

| Glyphosate | Herbicide | Broad-spectrum but resistance issues reported |

| Mancozeb | Fungicide | Effective against various fungal pathogens |

Fluorescent Dyes

Biological Imaging Applications

This compound is also employed in the development of specialized fluorescent dyes used for biological imaging. Its unique structural features allow it to absorb and emit light at specific wavelengths, making it suitable for visualizing cellular processes in research settings .

Material Science

Advanced Materials Development

In material science, this compound is involved in creating advanced materials such as polymers and coatings. The incorporation of this compound can enhance the chemical resistance and durability of materials used in various industrial applications .

Analytical Chemistry

Techniques for Separation and Identification

This compound is utilized in analytical chemistry for techniques like chromatography. It aids in separating and identifying complex mixtures, which is crucial for quality control in pharmaceutical manufacturing and environmental analysis .

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

- 4-Chloro-2-methyl-6-trifluoromethylquinoline

- 4-Chloro-2-(trifluoromethyl)quinoline

Uniqueness

4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with enhanced performance characteristics.

Actividad Biológica

4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline is a synthetic compound belonging to the quinoline class, characterized by its unique molecular structure and the presence of functional groups that significantly influence its biological activity. This article explores the compound's biological properties, including its antibacterial, antimalarial, and anticancer activities, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆ClF₃N, with a molecular weight of approximately 245.63 g/mol. The presence of chlorine and trifluoromethoxy groups enhances its lipophilicity and reactivity, making it a candidate for various biological applications.

Antibacterial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antibacterial properties. A study evaluated several quinoline compounds against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains:

| Compound | MIC (µg/mL) against MRSA | MIC (µg/mL) against VRE |

|---|---|---|

| This compound | Not specified | Not specified |

| Compound 6 (similar structure) | 1.5 | 3.0 |

| Compound 7 (ortho-substituted) | 1.5 | 1.5 |

These findings suggest that modifications in the quinoline structure can lead to enhanced antibacterial efficacy, emphasizing the potential of similar compounds in therapeutic applications against resistant bacterial strains .

Antimalarial Activity

The antimalarial activity of quinoline derivatives has been extensively studied. For instance, compounds with trifluoromethyl substitutions have shown improved efficacy against Plasmodium falciparum, the causative agent of malaria:

| Compound | EC₅₀ (nM) against P. falciparum |

|---|---|

| This compound | Not specifically tested |

| Compound with trifluoromethyl group | 21.0 ± 2.1 |

| Compound with methoxylated analogues | 38.6 ± 1.8 |

These results indicate that fluorinated analogues often exhibit superior metabolic stability and antimalarial activity compared to their non-fluorinated counterparts .

Anticancer Activity

In addition to its antibacterial and antimalarial properties, there is emerging evidence regarding the anticancer potential of quinoline derivatives. A study involving quinoline-derived trifluoromethyl alcohols demonstrated growth inhibition in a zebrafish embryo model:

| Compound | Toxicity Level (Zebrafish Model) |

|---|---|

| Compound 1 | Low toxicity |

| Compound 2 | Moderate toxicity |

| Compound 3 | High toxicity |

The apoptotic staining assays indicated that certain derivatives could induce cell death in cancer cells, highlighting their potential as anticancer agents .

The biological activity of this compound is likely mediated through its ability to interact with various biological targets. The trifluoromethoxy group enhances its reactivity towards nucleophilic sites on proteins and nucleic acids, facilitating the formation of covalent bonds that can disrupt cellular functions .

Case Studies

Case Study 1: Antibacterial Efficacy Against MRSA

In a controlled laboratory setting, compound 6 , structurally similar to this compound, was tested for efficacy against MRSA in vitro and in vivo. Results showed a minimum inhibitory concentration (MIC) of 1.5 µg/mL, demonstrating significant antibacterial activity comparable to standard treatments .

Case Study 2: Antimalarial Effectiveness

A study on a series of quinoline derivatives demonstrated that those with trifluoromethyl substitutions exhibited enhanced antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum. The most effective compounds had EC₅₀ values in the low nanomolar range, indicating strong potential for further development .

Q & A

Q. Basic: What are the established synthetic routes for 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline?

The synthesis typically involves multi-step strategies leveraging quinoline scaffold functionalization. A common approach is the Vilsmeier-Haack reaction for introducing formyl/acetyl groups, followed by halogenation (e.g., chlorination) and trifluoromethoxy substitution. For example, MSCL-DMF/DMAC reagents enable efficient trifluoromethylation at specific positions . Suzuki-Miyaura cross-coupling has also been employed for aryl group introduction, as seen in analogous brominated quinolines . Key intermediates like 4-chloro-2-methylquinoline-6-carboxylic acid (PubChem CID: YKQYAXKYJOSBQH) are often synthesized via cyclization of substituted anilines with acrylate derivatives .

Q. Advanced: How can regioselectivity challenges in trifluoromethoxy group installation be addressed?

Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT studies) predicts preferential substitution at the 6-position due to electron-withdrawing effects of adjacent groups. Experimentally, directing groups like carboxylates or halogens can guide trifluoromethoxy introduction. For instance, 6-bromo derivatives facilitate nucleophilic aromatic substitution at the para position . Microwave-assisted synthesis under controlled temperatures (80–120°C) further enhances selectivity .

Q. Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

- NMR : H and C NMR confirm substituent positions (e.g., trifluoromethoxy at δ ~145 ppm for F NMR) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-Cl: 1.73 Å, C-O-CF: 1.42 Å) .

- HRMS : Accurate mass measurements (e.g., [M+H] at m/z 276.0421) verify molecular formula .

Q. Advanced: How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. For example, antimicrobial activity varies with bacterial strain (Gram-positive vs. Gram-negative). Orthogonal assays (e.g., MIC testing combined with time-kill studies) and purity validation via HPLC (>98%) are critical . Contradictory cytotoxicity data may reflect cell-line-specific metabolic pathways, necessitating proteomic profiling or siRNA knockdown validation .

Q. Basic: What computational tools predict the compound’s binding modes in drug discovery?

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like DNA gyrase or kinase domains. Pharmacophore mapping identifies critical features (e.g., hydrophobic trifluoromethoxy group for membrane penetration) . MD simulations (AMBER, GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .

Q. Advanced: How does the compound degrade under acidic/alkaline conditions, and how is stability assessed?

Hydrolysis studies (pH 1–13, 37°C) reveal degradation pathways:

- Acidic : Cleavage of the trifluoromethoxy group to form 6-hydroxy derivatives.

- Alkaline : Quinoline ring oxidation.

Stability is monitored via LC-MS and Arrhenius plots to calculate shelf-life . Storage recommendations: desiccated at -20°C in amber vials .

Q. Basic: What structure-activity relationship (SAR) insights guide derivative design?

- Trifluoromethoxy position : 6-Substitution enhances lipophilicity and bioavailability vs. 8-substituted analogs .

- Chlorine at C4 : Critical for halogen bonding with target residues (e.g., Tyr-105 in kinase inhibitors) .

- Methyl at C2 : Steric hindrance reduces off-target interactions .

Q. Advanced: What strategies optimize reaction yields in large-scale synthesis?

- Catalysis : Pd(OAc)/XPhos improves Suzuki coupling yields (85–92%) .

- Solvent optimization : DMF/water mixtures reduce byproducts in trifluoromethylation .

- Flow chemistry : Continuous reactors enhance reproducibility for intermediates like 4-chloro-2-methylquinoline .

Q. Basic: How is X-ray crystallography applied to confirm molecular geometry?

Single crystals grown via vapor diffusion (hexane/ethyl acetate) are analyzed using SHELXL. The software refines anisotropic displacement parameters and validates bond angles against DFT-optimized geometries . For example, the dihedral angle between quinoline and trifluoromethoxy groups is ~12°, indicating minimal steric strain .

Q. Advanced: What analytical techniques ensure purity and quantify trace impurities?

- HPLC-DAD : C18 columns (5 µm, 250 mm) with acetonitrile/water gradients resolve intermediates and degradation products (LOD: 0.1%) .

- GC-MS : Detects volatile byproducts (e.g., methyl chloride) using DB-5MS columns .

- ICP-OES : Quantifies heavy metal catalysts (e.g., Pd < 10 ppm) .

Propiedades

IUPAC Name |

4-chloro-2-methyl-6-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-6-4-9(12)8-5-7(17-11(13,14)15)2-3-10(8)16-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAWSTLWKOKDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569125 | |

| Record name | 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951905-08-1 | |

| Record name | 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.